molecular formula C21H26N4O2 B11208350 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide

Cat. No.: B11208350
M. Wt: 366.5 g/mol
InChI Key: ULTRYNMGVLGVSN-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE, typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-ones . The reaction is carried out in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to achieve satisfactory yields .

For industrial production, the process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively suppress the proliferation of cancer cells and reduce inflammation and pain.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE lies in its dual activity as both an anticancer and analgesic agent, which is not commonly observed in other similar compounds .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-2-3-6-11-22-21(26)15-9-12-25(13-10-15)20-19-18(23-14-24-20)16-7-4-5-8-17(16)27-19/h4-5,7-8,14-15H,2-3,6,9-13H2,1H3,(H,22,26)

InChI Key

ULTRYNMGVLGVSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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